

Application Notes and Protocols: PD173212 in Xenograft Tumor Models

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Compound of Interest

Compound Name: PD173212

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These application notes provide a comprehensive overview of the use of **PD173212**, a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, in preclinical xenograft tumor models. Data presented is primarily based on studies of its close structural and functional analog, PD173074, and is intended to serve as a guide for experimental design and execution.

Introduction

PD173212 and its analog PD173074 are selective, ATP-competitive inhibitors of FGFR1 and FGFR3.[1][2][3] The FGF/FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival. Aberrant activation of this pathway through mutations, amplifications, or translocations is implicated in the pathogenesis of various human cancers, including urothelial carcinoma, gastric cancer, multiple myeloma, and breast cancer. Inhibition of FGFR signaling has emerged as a promising therapeutic strategy. In preclinical studies, PD173074 has demonstrated significant anti-tumor activity in various xenograft models by inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis.[4][5]

Data Presentation: Efficacy of PD173074 in Xenograft Models

The following tables summarize the quantitative data from preclinical studies of PD173074 in different xenograft tumor models.

Table 1: Urothelial Carcinoma Xenograft Models

Cell Line	FGFR Status	Treatment	Dosing Schedule	Tumor Growth Inhibition	Reference
MGH-U3	Y375C-FGFR3 mutant	PD173074 (20 mg/kg)	Intraperitoneal (i.p.) injection	Significant delay in tumor growth	[6]
RT112	FGFR3 upregulated	PD173074 (20 mg/kg)	i.p. injection	Significant delay in tumor growth	[6]
SW780	FGFR3 upregulated	PD173074 (20 mg/kg)	i.p. injection	Significant delay in tumor growth	[6]

Table 2: Multiple Myeloma Xenograft Model

Cell Line	FGFR Status	Treatment	Dosing Schedule	Outcome	Reference
KMS11	Expressing FGFR3	PD173074	Not specified	Delayed tumor growth and increased survival	[7]

Table 3: Small Cell Lung Cancer (SCLC) Xenograft Models

Cell Line	Treatment	Dosing Schedule	Outcome	Reference
H-510	PD173074	Oral administration	Blocked tumor growth, increased median survival	[7]
H-69	PD173074	Not specified	Induced complete responses in 50% of mice	[1]

Table 4: Breast Cancer Xenograft Model

Cell Line	Treatment	Dosing Schedule	Tumor Growth Inhibition	Effect on Angiogenesis	Reference
4T1	PD173074	Not specified	Significant inhibition of tumor growth	Reduced microvessel density	[5]

Experimental Protocols

Xenograft Tumor Model Establishment

a. Urothelial Carcinoma Subcutaneous Xenograft Model[6]

- Cell Culture: Culture human urothelial carcinoma cell lines (e.g., MGH-U3, RT112, SW780) in appropriate media until they reach 80-90% confluency.
- Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.
- Tumor Inoculation:
 - Harvest and resuspend cells in a sterile solution of PBS and Matrigel (1:1 ratio).

- Inject 1×10^6 to 5×10^6 cells in a volume of 100-200 μL subcutaneously into the flank of each mouse.
- Alternatively, implant 2 mm^3 tumor fragments from a donor mouse subcutaneously.[\[6\]](#)
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 100-200 mm^3).

b. Gastric Cancer Patient-Derived Xenograft (PDX) Model[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Tissue Acquisition: Obtain fresh gastric cancer tissue from surgical resections under sterile conditions.
- Animal Model: Use severely immunodeficient mice, such as NSG mice.
- Tissue Implantation:
 - Trim the tumor tissue into small fragments (approximately 3x3x3 mm).
 - Anesthetize the mouse and make a small incision in the flank.
 - Create a subcutaneous pocket and implant one tumor fragment.
 - Suture the incision.
- Tumor Growth and Passaging: Monitor tumor growth. Once the tumor reaches a substantial size (e.g., 1000 mm^3), it can be harvested and passaged to subsequent generations of mice for cohort expansion.

c. Multiple Myeloma Xenograft Model[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Cell Culture: Culture human multiple myeloma cell lines (e.g., KMS11) in appropriate media.
- Animal Model: Utilize immunodeficient mice (e.g., SCID or NSG mice).

- Systemic Inoculation: Inject 1×10^6 to 5×10^6 cells intravenously via the tail vein. This allows the myeloma cells to home to the bone marrow.
- Subcutaneous Inoculation: For a localized tumor model, inject cells subcutaneously as described for the urothelial carcinoma model.
- Monitoring: Monitor disease progression through observation of clinical signs (e.g., hind limb paralysis), measurement of human immunoglobulin in mouse serum, and/or bioluminescence imaging if using luciferase-expressing cells.

Preparation and Administration of PD173212/PD173074

a. Stock Solution Preparation[1][3]

- Dissolve **PD173212**/PD173074 powder in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10-50 mg/mL).
- Store the stock solution in aliquots at -20°C .

b. Formulation for In Vivo Administration[7]

- Intraperitoneal (i.p.) Injection:
 - On the day of injection, dilute the DMSO stock solution with a vehicle such as a mixture of PEG300, Tween 80, and sterile water or saline.
 - A typical formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water.
 - Ensure the final solution is clear and free of precipitation.
- Oral Gavage:
 - Dilute the DMSO stock solution in a vehicle suitable for oral administration, such as corn oil or a solution of 0.5% methylcellulose with 0.2% Tween 80.

c. Administration Protocol[6][14]

- Dosage: Based on preclinical studies with PD173074, a dosage range of 1-20 mg/kg is a reasonable starting point.[\[6\]](#)[\[7\]](#)
- Frequency: Administer the drug daily or on a 5-days-on/2-days-off schedule via i.p. injection or oral gavage.
- Volume: The injection volume should be appropriate for the size of the mouse (typically 100-200 μ L for i.p. injection).
- Control Group: Administer the vehicle solution without the drug to the control group of mice.

Endpoint Analysis

a. Immunohistochemistry (IHC) for Angiogenesis (CD31 Staining)[\[4\]](#)[\[15\]](#)

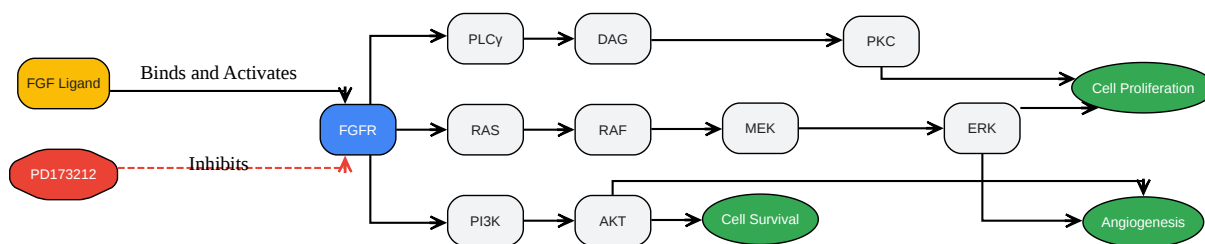
- Tissue Preparation: At the end of the study, euthanize the mice and excise the tumors. Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
- Sectioning: Cut 4-5 μ m thick sections from the paraffin-embedded tumor blocks.
- Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform antigen retrieval using a citrate-based buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
- Staining:
 - Block endogenous peroxidase activity with 3% hydrogen peroxide.
 - Block non-specific binding with a protein block solution.
 - Incubate with a primary antibody against CD31 (PECAM-1).
 - Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
 - Develop the signal with a chromogen such as DAB.
 - Counterstain with hematoxylin.
- Quantification: Capture images of the stained sections. Quantify microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields.

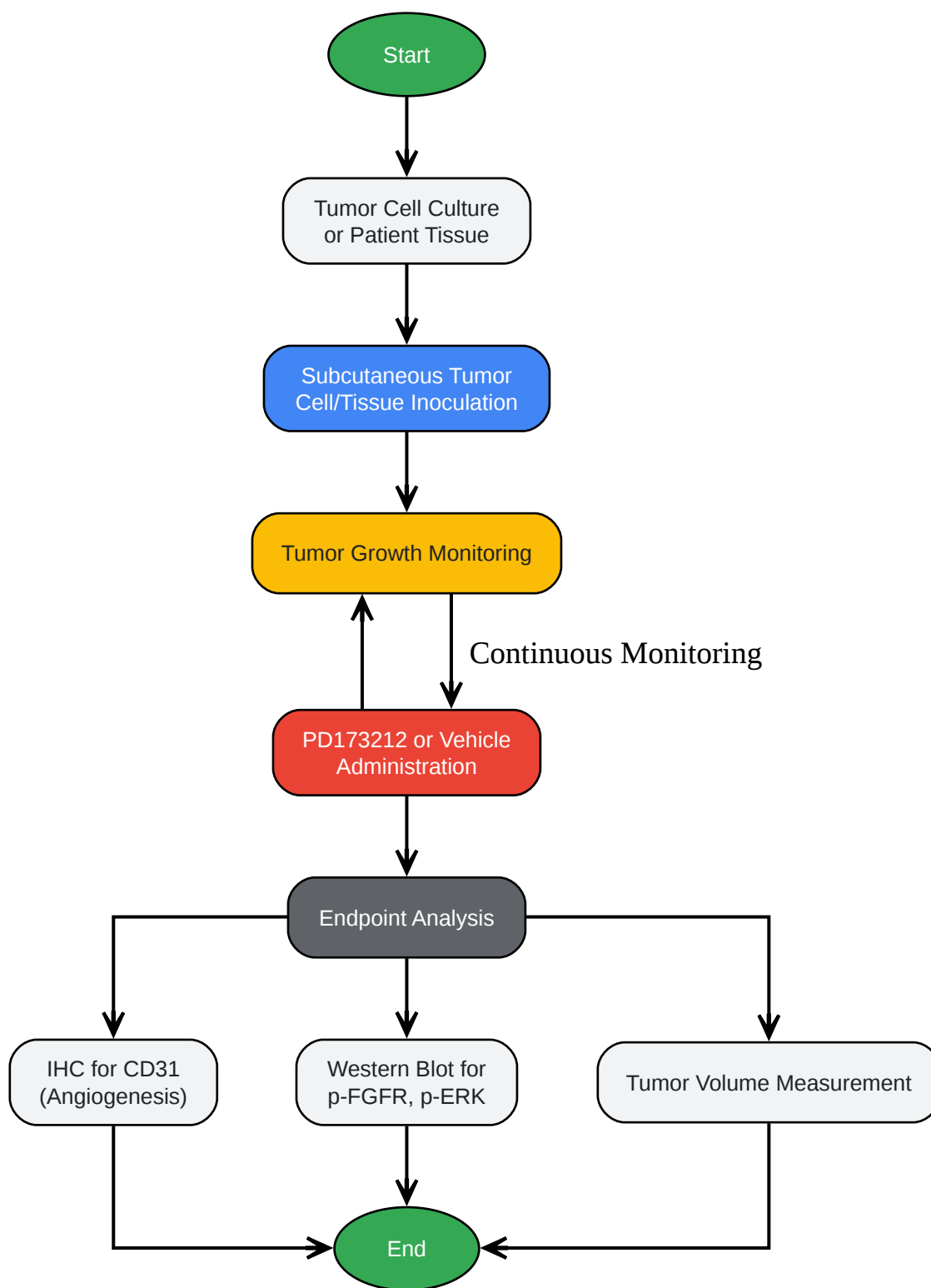
b. Western Blot for FGFR Pathway Inhibition (p-FGFR and p-ERK)[[16](#)][[17](#)][[18](#)]

- Protein Extraction: Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
 - Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE on a polyacrylamide gel.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2 overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Signaling Pathway





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